Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)cyclopropane-1-carboxylate is a complex organic compound It features a unique structure that includes a cyclopropane ring, a bicyclo[111]pentane moiety, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable cyclopropane derivative with a bicyclo[1.1.1]pentane precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The dioxaborolane group can participate in boron-mediated reactions, while the cyclopropane and bicyclo[1.1.1]pentane moieties contribute to the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Shares the dioxaborolane group but differs in the core structure.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boron-containing group but attached to a benzoate moiety.
Uniqueness
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, a bicyclo[1.1.1]pentane structure, and a dioxaborolane group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H25BO4 |
---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H25BO4/c1-12(2)13(3,4)21-17(20-12)15-8-14(9-15,10-15)16(6-7-16)11(18)19-5/h6-10H2,1-5H3 |
InChI Key |
JYCBVTCNTSHDBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4(CC4)C(=O)OC |
Origin of Product |
United States |
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